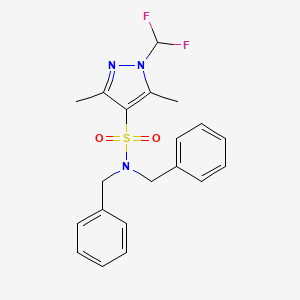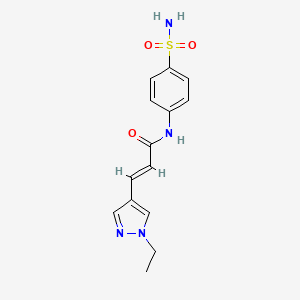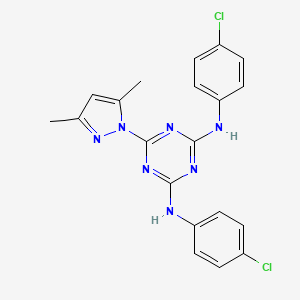![molecular formula C20H19FN6O B14929449 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929449.png)
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with suitable reagents to form the pyrimidine ring, often involving cyclization reactions.
Introduction of Substituents:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides for alkylation reactions, fluorinating agents for introducing fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A related compound with similar structural features but different substituents.
1-methyl-1H-pyrazol-4-amine: Another pyrazole derivative with distinct chemical properties.
Uniqueness
The uniqueness of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its specific combination of substituents, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H19FN6O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
7-(1-ethyl-5-methylpyrazol-4-yl)-N-(2-fluoro-5-methylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C20H19FN6O/c1-4-26-13(3)14(11-23-26)18-7-8-22-19-10-17(25-27(18)19)20(28)24-16-9-12(2)5-6-15(16)21/h5-11H,4H2,1-3H3,(H,24,28) |
InChI Key |
VEKMHOSHMKAKFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C=CC(=C4)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2,4-dichlorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B14929368.png)
![(2E)-1-(2,4-dichlorophenyl)-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929376.png)


![ethyl 6-[(5-ethoxy-4-nitro-1H-pyrazol-1-yl)methyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14929406.png)
![[3-(1,1,2,2-Tetrafluoroethoxy)benzylidene]propanedinitrile](/img/structure/B14929410.png)

![4-[(2-chloro-4-nitrophenoxy)methyl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B14929426.png)
![N-(4-methoxyphenyl)-4-oxo-4-[2-(1-phenylbutan-2-ylidene)hydrazinyl]butanamide](/img/structure/B14929453.png)
![[7-(3-Bromophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](4-fluorophenyl)methanone](/img/structure/B14929456.png)
![3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14929461.png)
![N-(1,3-benzothiazol-2-yl)-4-{3-[(2,4-difluorophenoxy)methyl]-4-methoxyphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B14929468.png)
![Ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B14929473.png)
![4-(5-benzylthiophen-2-yl)-13-methyl-11-(trifluoromethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B14929478.png)
